molecular formula C17H14N2O4 B3016257 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1707376-57-5

1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3016257
CAS No.: 1707376-57-5
M. Wt: 310.309
InChI Key: XIULXEUWWPOXBE-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of barbituric acid with 4-(benzyloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Catalysts and automated reaction systems may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-[4-(Ethoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-[4-(Hydroxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

1-[4-(Benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15-10-16(21)19(17(22)18-15)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULXEUWWPOXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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